Various bacterial respiratory diseases, including community-acquired pneumonia, acute sinus and ear infections, acute worsening of chronic bronchitis, and throat and tonsil infections
Pelvic inflammatory disease
Genital ulcer disease and infections of the urethra and cervix
Infections of the skin
Community-acquired pneumonia, a bacterial respiratory disease, can be an opportunistic infection (OI) of HIV.
Azithromycin Dihydrate is the dihydrate form of azithromycin, an orally bioavailable azalide derived from erythromycin, and a member of a subclass of macrolide antibiotics, with anti-bacterial activity. Upon oral administration, azithromycin reversibly binds to the 23S rRNA of the 50S ribosomal subunit of the bacterial ribosome of susceptible microorganisms, thereby inhibiting the translocation step of protein synthesis by preventing the assembly of the 50S ribosomal subunit. This inhibits bacterial protein synthesis, inhibits cell growth and causes cell death.
Azithromycin Monohydrate is the monohydrate form of azithromycin, an orally bioavailable azalide derived from erythromycin, and a member of a subclass of macrolide antibiotics, with anti-bacterial activity. Upon oral administration, azithromycin reversibly binds to the 23S rRNA of the 50S ribosomal subunit of the bacterial ribosome of susceptible microorganisms, thereby inhibiting the translocation step of protein synthesis by preventing the assembly of the 50S ribosomal subunit. This inhibits bacterial protein synthesis, inhibits cell growth and causes cell death.
A semi-synthetic macrolide antibiotic structurally related to ERYTHROMYCIN. It has been used in the treatment of Mycobacterium avium intracellulare infections, toxoplasmosis, and cryptosporidiosis.
See also: Azithromycin (has active moiety).
Azithromycin dihydrate
CAS No.: 117772-70-0
VCID: VC20739954
Molecular Formula: C38H74N2O13
Molecular Weight: 767.0 g/mol
* For research use only. Not for human or veterinary use.

Description |
Azithromycin dihydrate is a macrolide antibiotic derived from erythromycin, primarily used for its antibacterial properties. It is effective against a range of gram-positive and gram-negative bacteria, as well as certain atypical pathogens. The compound is characterized by its unique chemical structure, which includes a macrocyclic lactone ring attached to deoxy sugars, enabling it to inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit. Physical CharacteristicsAzithromycin dihydrate appears as a white crystalline powder and is slightly soluble in water. Its solubility characteristics are significant as they influence its bioavailability and therapeutic effectiveness. Mechanism of ActionAzithromycin exerts its antibacterial effects by binding irreversibly to the P site of the 50S ribosomal subunit of bacteria. This binding inhibits peptide bond formation and translocation during protein synthesis, ultimately leading to bacterial cell death. Clinical Applications
PharmacokineticsAzithromycin demonstrates a unique pharmacokinetic profile characterized by:
Clinical StudiesNumerous clinical trials have evaluated the efficacy of azithromycin in treating various infections:
Adverse EffectsCommon adverse effects associated with azithromycin include:
Serious side effects are rare but can include cardiac arrhythmias due to QT interval prolongation. |
||||||||||||
---|---|---|---|---|---|---|---|---|---|---|---|---|---|
CAS No. | 117772-70-0 | ||||||||||||
Product Name | Azithromycin dihydrate | ||||||||||||
Molecular Formula | C38H74N2O13 | ||||||||||||
Molecular Weight | 767.0 g/mol | ||||||||||||
IUPAC Name | (2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-11-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,10-trihydroxy-13-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,6,8,10,12,14-heptamethyl-1-oxa-6-azacyclopentadecan-15-one;hydrate | ||||||||||||
Standard InChI | InChI=1S/C38H72N2O12.H2O/c1-15-27-38(10,46)31(42)24(6)40(13)19-20(2)17-36(8,45)33(52-35-29(41)26(39(11)12)16-21(3)48-35)22(4)30(23(5)34(44)50-27)51-28-18-37(9,47-14)32(43)25(7)49-28;/h20-33,35,41-43,45-46H,15-19H2,1-14H3;1H2/t20-,21-,22+,23-,24-,25+,26+,27-,28+,29-,30+,31-,32+,33-,35+,36-,37-,38-;/m1./s1 | ||||||||||||
Standard InChIKey | HQUPLSLYZHKKQT-WVVFQGGUSA-N | ||||||||||||
Isomeric SMILES | CC[C@@H]1[C@@]([C@@H]([C@H](N(C[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O)C)C)C)O)(C)O.O | ||||||||||||
SMILES | CCC1C(C(C(N(CC(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)C)O)(C)O.O.O | ||||||||||||
Canonical SMILES | CCC1C(C(C(N(CC(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)C)O)(C)O.O | ||||||||||||
Synonyms | Azadose Azithromycin Azithromycin Dihydrate Azithromycin Monohydrate Azitrocin Azythromycin CP 62993 CP-62993 CP62993 Dihydrate, Azithromycin Goxal Monohydrate, Azithromycin Sumamed Toraseptol Ultreon Vinzam Zentavion Zithromax Zitromax |
||||||||||||
Reference | Lovmar, Martin, and Tanel Tenson. /The Mechanism of Action of Macrolides, Lincosamides and Streptogramin B Reveals the Nascent Peptide Exit Path in the Ribosome./Journal of Molecular Microbiology 330.5 (2003): 1005-014. | ||||||||||||
PubChem Compound | 9897015 | ||||||||||||
Last Modified | Sep 13 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume